molecular formula C10H13NO B8608381 N-ethyl4-hydroxy-dihydroindole

N-ethyl4-hydroxy-dihydroindole

Cat. No. B8608381
M. Wt: 163.22 g/mol
InChI Key: COHIKSCTBXUBIL-UHFFFAOYSA-N
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Patent
US06713622B1

Procedure details

4-Hydroxyindole was reduced with sodium cyanoborohydride and acetic acid to give 4-hydroxy, dihydroindole. A mixture of ethyl iodide (40 ml), potassium carbonate (1.09 gm, 7.8 mmole) and 4-hydroxy, dihydroindole (1.06 gm, 7.8 mmole) was refluxed for 2 hr. Excess ethyl iodide was evaporated under vacuum, water was added (10 ml) and the product was extracted with dichloromethane. Silica gel chromatography gave N-ethyl4-hydroxy-dihydroindole (0.30 gm, 23% yield) as a pale yellow solid.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[NH:7]1[C:15]2[C:10](=C[CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1.[CH2:16](I)[CH3:17]>>[CH2:16]([N:7]1[C:15]2[C:10](=[C:1]([OH:4])[CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1)[CH3:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.06 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess ethyl iodide was evaporated under vacuum, water
ADDITION
Type
ADDITION
Details
was added (10 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC2=C(C=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.